![molecular formula C34H42MgN6O9S2 B1662524 magnesium;5-methoxy-2-[(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfinyl]benzimidazol-1-ide;trihydrate CAS No. 217087-09-7](/img/structure/B1662524.png)
magnesium;5-methoxy-2-[(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfinyl]benzimidazol-1-ide;trihydrate
Übersicht
Beschreibung
Esomeprazole Magnesium trihydrate is a proton pump inhibitor used primarily to reduce stomach acid production. It is the S-isomer of omeprazole and is more effective in inhibiting gastric acid secretion. This compound is commonly used to treat conditions such as gastroesophageal reflux disease (GERD), Zollinger-Ellison syndrome, and peptic ulcers .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von Esomeprazol-Magnesium-Trihydrat umfasst mehrere Schritte:
Bildung des Sulfoxid-Zwischenprodukts: Das Ausgangsmaterial, 5-Methoxy-2-[(4-Methoxy-3,5-dimethylpyridin-2-yl)methylsulfinyl]benzimidazol, wird oxidiert, um das Sulfoxid-Zwischenprodukt zu bilden.
Auftrennung des Racemats: Das Racemat wird mittels chiraler Chromatographie oder Kristallisationstechniken aufgetrennt, um das S-Enantiomer zu erhalten.
Bildung des Magnesiumsalzes: Das S-Enantiomer wird in Gegenwart von Wasser mit Magnesiumhydroxid umgesetzt, um Esomeprazol-Magnesium-Trihydrat zu bilden.
Industrielle Produktionsverfahren
Die industrielle Produktion von Esomeprazol-Magnesium-Trihydrat erfolgt in der Regel in großem Maßstab unter Verwendung optimierter Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Der Prozess umfasst:
Großsynthese: Große Mengen der Ausgangsmaterialien werden unter kontrollierten Bedingungen umgesetzt.
Reinigung: Das Produkt wird durch Kristallisation oder Chromatographie gereinigt.
Qualitätskontrolle: Das Endprodukt wird strengen Qualitätskontrolltests unterzogen, um die Einhaltung der pharmazeutischen Standards zu gewährleisten.
Analyse Chemischer Reaktionen
Oxidation and Redox Behavior
The sulfinyl (-S(=O)-) group in esomeprazole magnesium trihydrate undergoes acid-catalyzed activation to form a sulfonamide intermediate, which is essential for its proton pump inhibition mechanism. This activation occurs in highly acidic environments (pH < 4) such as the gastric parietal cell canaliculi12.
Key Data:
Parameter | Value/Outcome | Source |
---|---|---|
Activation pH | < 4 | |
Oxidizing Agent | Hydrogen peroxide (H₂O₂) | |
Major Product | Sulfonamide derivative (active form) |
Adsorption and Corrosion Inhibition
Studies demonstrate that esomeprazole magnesium trihydrate acts as a corrosion inhibitor for mild steel in 1 M HCl. The adsorption follows the Langmuir isotherm model, indicating monolayer coverage on the metal surface3.
Thermodynamic Parameters:
Parameter | Value (25°C) | Description |
---|---|---|
ΔH* (Activation Enthalpy) | +83.5 kJ/mol | Endothermic adsorption process |
ΔS* (Activation Entropy) | -112.3 J/(mol·K) | Reduced disorder at surface interface |
Adsorption Efficiency | 92% at 30 ppm | Concentration-dependent inhibition |
Mechanism:
The compound forms a protective layer via both physisorption (electrostatic interactions) and chemisorption (coordination bonds between Mg²⁺ and Fe surface)3.
Degradation Pathways
Exposure to moisture, heat, or light induces hydrolytic degradation. A key impurity identified is 5-methoxy-2-[[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl]sulphanyl]-1H-benzimidazole (Ufiprazole) , formed via reduction of the sulfinyl group2.
Degradation Conditions:
Factor | Effect |
---|---|
Temperature > 40°C | Accelerated hydrolysis |
pH > 8 | Sulfinyl group reduction to thioether |
UV Exposure | Radical-mediated decomposition |
Synthetic Reactions
The industrial synthesis involves magnesium salt formation from esomeprazole free base. A representative method includes:
-
Salification:
Reaction of esomeprazole potassium with magnesium chloride in aqueous solution:Crystallization as trihydrate occurs via controlled cooling4.
-
Chiral Synthesis:
Asymmetric oxidation of the sulfide precursor (pyrmetazole) using titanium(IV) isopropoxide and diethyl tartrate as a chiral catalyst2.
Coordination Chemistry
The magnesium ion coordinates with water molecules in the trihydrate structure and the sulfinyl oxygen atoms, forming a stable octahedral complex53.
Crystallographic Data:
Property | Observation |
---|---|
Coordination Number | 6 (Mg²⁺) |
Bond Length (Mg-O) | 2.08–2.12 Å |
Hydration Stability | Stable up to 100°C (dehydration above) |
Analytical Characterization
Key techniques for reaction monitoring include:
Wissenschaftliche Forschungsanwendungen
Gastrointestinal Disorders
Esomeprazole Magnesium is predominantly used in the treatment of gastrointestinal disorders, including:
- Stomach Ulcers : It promotes healing by inhibiting gastric acid production.
- Zollinger-Ellison Syndrome : This condition involves excessive gastric acid secretion, and Esomeprazole helps manage symptoms by reducing acid levels .
Efficacy in Treatment
A study published in Pharmacological Reports highlighted the effectiveness of benzimidazole derivatives, including Esomeprazole, in treating various gastrointestinal issues. The research demonstrated significant improvements in patients with peptic ulcers and gastroesophageal reflux disease (GERD) when treated with Esomeprazole compared to placebo groups .
Corrosion Inhibition Properties
Recent studies have explored the use of Esomeprazole Magnesium as a corrosion inhibitor for mild steel in acidic environments. In a study conducted by Fouda et al., it was found that the compound significantly reduced corrosion rates when tested in 1 M hydrochloric acid solutions. The results indicated that the presence of Esomeprazole Magnesium formed a protective layer on the steel surface, thereby enhancing its durability against corrosion .
Comprehensive Data Tables
Wirkmechanismus
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Omeprazol: Das Racemat, aus dem Esomeprazol gewonnen wird.
Lansoprazol: Ein weiterer Protonenpumpenhemmer mit einem ähnlichen Wirkmechanismus.
Pantoprazol: Ein Protonenpumpenhemmer mit einer leicht abweichenden chemischen Struktur, aber ähnlichen therapeutischen Wirkungen.
Einzigartigkeit
Esomeprazol-Magnesium-Trihydrat ist aufgrund seiner höheren Bioverfügbarkeit und konsistenteren therapeutischen Wirkungen im Vergleich zu seinem Racemat, Omeprazol, einzigartig. Seine S-Enantiomer-Konfiguration ermöglicht eine effektivere Hemmung der Magensäuresekretion .
Biologische Aktivität
The compound magnesium;5-methoxy-2-[(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfinyl]benzimidazol-1-ide;trihydrate, also known as Ufiprazole, is a derivative of benzimidazole and has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
- Molecular Formula : C17H21MgN3O4S
- Molecular Weight : 387.74 g/mol
- CAS Number : 668985-31-7
- Structure : The compound contains a benzimidazole core with methoxy and pyridine substituents that contribute to its biological activity.
Antioxidant Activity
Research indicates that the compound exhibits significant antioxidant properties, which can be attributed to its ability to scavenge free radicals and inhibit oxidative stress. This activity is crucial in preventing cellular damage and has implications in various diseases, including cancer and neurodegenerative disorders.
Anti-inflammatory Effects
Studies have shown that this compound can modulate inflammatory pathways. It inhibits the production of pro-inflammatory cytokines, making it a potential therapeutic agent for inflammatory diseases.
Gastroprotective Properties
The compound has been studied for its gastroprotective effects, particularly in the treatment of stomach ulcers and Zollinger-Ellison syndrome. Its mechanism involves the inhibition of gastric acid secretion and enhancement of mucosal defense mechanisms.
Table 1: Summary of Biological Activities
Activity Type | Mechanism Description | Reference |
---|---|---|
Antioxidant | Scavenges free radicals | |
Anti-inflammatory | Inhibits pro-inflammatory cytokines | |
Gastroprotective | Reduces gastric acid secretion |
Case Study 1: Gastroprotective Effects
A study conducted on animal models demonstrated that administration of this compound significantly reduced ulcer formation compared to control groups. The study highlighted the compound's ability to enhance mucosal defenses while reducing acid secretion.
Case Study 2: Anti-inflammatory Potential
In vitro studies showed that the compound effectively reduced levels of TNF-alpha and IL-6 in macrophage cultures exposed to lipopolysaccharides (LPS). This suggests its potential use in treating inflammatory conditions such as rheumatoid arthritis.
Research Findings
Recent research has focused on optimizing the formulation of this compound to enhance its bioavailability and therapeutic efficacy. Various delivery systems, including nanoparticles and liposomes, are being explored to improve absorption rates and targeted delivery.
Table 2: Research Findings Overview
Eigenschaften
CAS-Nummer |
217087-09-7 |
---|---|
Molekularformel |
C34H42MgN6O9S2 |
Molekulargewicht |
767.2 g/mol |
IUPAC-Name |
magnesium;5-methoxy-2-[(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfinyl]benzimidazol-1-ide;trihydrate |
InChI |
InChI=1S/2C17H18N3O3S.Mg.3H2O/c2*1-10-8-18-15(11(2)16(10)23-4)9-24(21)17-19-13-6-5-12(22-3)7-14(13)20-17;;;;/h2*5-8H,9H2,1-4H3;;3*1H2/q2*-1;+2;;; |
InChI-Schlüssel |
VEVZQDGATGBLIC-UHFFFAOYSA-N |
SMILES |
CC1=CN=C(C(=C1OC)C)CS(=O)C2=NC3=C([N-]2)C=CC(=C3)OC.CC1=CN=C(C(=C1OC)C)CS(=O)C2=NC3=C([N-]2)C=CC(=C3)OC.O.O.O.[Mg+2] |
Isomerische SMILES |
CC1=CN=C(C(=C1OC)C)C[S@](=O)C2=NC3=C([N-]2)C=CC(=C3)OC.CC1=CN=C(C(=C1OC)C)C[S@](=O)C2=NC3=C([N-]2)C=CC(=C3)OC.[Mg+2] |
Kanonische SMILES |
CC1=CN=C(C(=C1OC)C)CS(=O)C2=NC3=C([N-]2)C=CC(=C3)OC.CC1=CN=C(C(=C1OC)C)CS(=O)C2=NC3=C([N-]2)C=CC(=C3)OC.O.O.O.[Mg+2] |
Löslichkeit |
Very slightly soluble in water |
Synonyme |
Esomeprazole Esomeprazole Magnesium Esomeprazole Potassium Esomeprazole Sodium Esomeprazole Strontium Esomeprazole Strontium Anhydrous Nexium Strontium, Esomeprazole |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism of action of Esomeprazole Magnesium Trihydrate?
A1: Esomeprazole Magnesium Trihydrate is a proton pump inhibitor that specifically targets the H+/K+ ATPase enzyme found on the secretory surface of gastric parietal cells [, ]. It irreversibly binds to this enzyme, effectively blocking the final step in gastric acid production [].
Q2: How does the inhibition of the proton pump lead to a reduction in gastric acid secretion?
A2: By inhibiting the H+/K+ ATPase, Esomeprazole Magnesium Trihydrate prevents the exchange of intracellular hydrogen ions for extracellular potassium ions, effectively blocking the pump's ability to transport hydrogen ions into the gastric lumen, thereby reducing gastric acid secretion [, ].
Q3: What is the molecular formula and weight of Esomeprazole Magnesium Trihydrate?
A3: Esomeprazole Magnesium Trihydrate, a magnesium salt, possesses the molecular formula of (C17H19N3O3S)2Mg·3H2O with a molecular weight of 889.2 g/mol [, ].
Q4: What spectroscopic techniques are commonly employed to characterize Esomeprazole Magnesium Trihydrate?
A4: Researchers frequently utilize Fourier Transform Infrared Spectroscopy (FTIR) [, , ] and UV-Vis spectrophotometry [, , ] for the characterization of Esomeprazole Magnesium Trihydrate. FTIR provides information about the functional groups present in the molecule [, , ], while UV-Vis spectrophotometry allows for the determination of the drug's characteristic absorbance wavelengths, proving valuable for quantitative analysis [, , ].
Q5: Why is Esomeprazole Magnesium Trihydrate often formulated as an enteric-coated tablet?
A5: Esomeprazole Magnesium Trihydrate is susceptible to degradation in the acidic environment of the stomach [, ]. Enteric coatings protect the drug from the stomach's low pH, ensuring its release and absorption in the small intestine [, ].
Q6: What types of polymers are commonly used for enteric coating of Esomeprazole Magnesium Trihydrate tablets?
A6: Various polymers, including Acryl-EZE, Eudragit L-30 D-55, hydroxypropyl methylcellulose phthalate, and cellulose acetate phthalate, are frequently employed for enteric coating of Esomeprazole Magnesium Trihydrate tablets [, ]. These polymers provide resistance to the acidic gastric environment, ensuring drug release in the higher pH of the small intestine [, ].
Q7: How does the use of superdisintegrants in Esomeprazole Magnesium Trihydrate tablet formulations impact drug release?
A7: Superdisintegrants like Ac-Di-Sol, Crospovidone, and sodium starch glycolate are often incorporated into Esomeprazole Magnesium Trihydrate formulations to facilitate rapid tablet disintegration and enhance drug dissolution in the intestine [].
Q8: How do different diluents influence the release of Esomeprazole Magnesium Trihydrate from enteric-coated tablets?
A8: Studies have shown that diluents like lactose, due to its hydrophilicity, result in faster drug release compared to mannitol [, ]. The choice of diluent can therefore influence the rate and extent of drug release from the formulation.
Q9: Why is it important to validate analytical methods used for the estimation of Esomeprazole Magnesium Trihydrate?
A9: Method validation ensures the accuracy, precision, specificity, linearity, and robustness of the analytical method [, , ]. This is crucial for reliable quantification of the drug in pharmaceutical formulations and biological samples.
Q10: What analytical techniques are commonly used for the quantification of Esomeprazole Magnesium Trihydrate?
A10: Commonly employed techniques include high-performance liquid chromatography (HPLC) [, , , ] and UV-Vis spectrophotometry [, , ]. HPLC offers high sensitivity and selectivity, while UV Vis spectrophotometry provides a simpler and more cost-effective option for routine analysis.
Q11: How can the solubility of Esomeprazole Magnesium Trihydrate be enhanced for improved bioavailability?
A11: Researchers have explored the development of nanosuspensions [] and microspheres [, ] using polymers like HPMC and xanthan gum to enhance the solubility and dissolution rate of Esomeprazole Magnesium Trihydrate, potentially leading to improved bioavailability.
Q12: How do different brands of Esomeprazole Magnesium Trihydrate tablets compare in terms of dissolution profiles?
A12: Studies comparing commercially available Esomeprazole Magnesium Trihydrate tablets have revealed variations in dissolution profiles []. This highlights the importance of quality control during manufacturing to ensure consistent drug release and therapeutic efficacy.
Q13: What factors can affect the bioavailability of Esomeprazole Magnesium Trihydrate?
A13: Factors such as the type of formulation, particle size, presence of food, and gastric emptying time can influence the rate and extent of drug absorption, thereby affecting its bioavailability [, , ].
Q14: What safety aspects are evaluated during the development of Esomeprazole Magnesium Trihydrate formulations?
A14: Besides standard safety and toxicity studies, researchers assess the stability of the formulations under various storage conditions [, ] and analyze for potential genotoxic impurities [] to ensure patient safety.
Q15: Does Esomeprazole Magnesium Trihydrate have any applications beyond its role as a proton pump inhibitor?
A15: Research suggests that Esomeprazole Magnesium Trihydrate exhibits potential as a corrosion inhibitor for mild steel in acidic media []. Its ability to inhibit corrosion may offer opportunities for applications outside the pharmaceutical field.
Q16: Has Esomeprazole Magnesium Trihydrate shown any potential for antimicrobial activity?
A16: Recent studies have explored the antimicrobial activity of Esomeprazole Magnesium Trihydrate, particularly against antibiotic-resistant bacteria like Pseudomonas aeruginosa, Acinetobacter baumannii, and Staphylococcus aureus []. While preliminary findings are promising, further research is needed to explore its potential as an antimicrobial agent.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.